
7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate is a complex organic compound that features both fluorine and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluorophenyl isothiocyanate with 2-fluorobenzoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing binding affinity. Additionally, the sulfur atom can participate in redox reactions, potentially altering the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: Shares the fluorobenzoate moiety but lacks the benzoxathiol structure.
4-Fluorophenyl Isothiocyanate: Contains the fluorophenyl group but differs in its functional groups.
Benzoxathiol Derivatives: Compounds with similar benzoxathiol structures but different substituents.
Uniqueness
7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate is unique due to its combination of fluorine and sulfur atoms within a single molecule. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C20H10F2O4S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C20H10F2O4S/c21-12-7-5-11(6-8-12)15-9-13(10-17-18(15)26-20(24)27-17)25-19(23)14-3-1-2-4-16(14)22/h1-10H |
InChI Key |
UQTBUWVLIIJMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



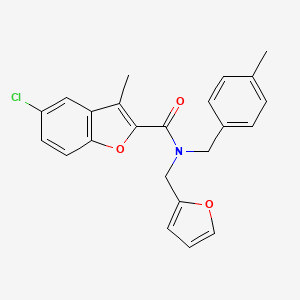
![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417007.png)
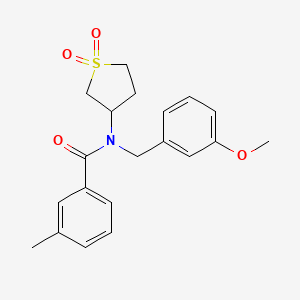
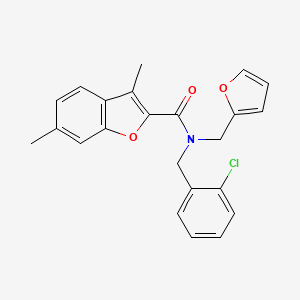
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11417027.png)
![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417037.png)
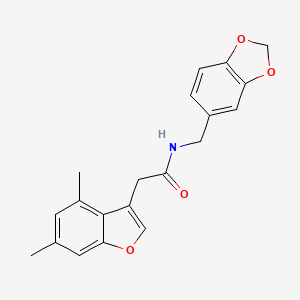
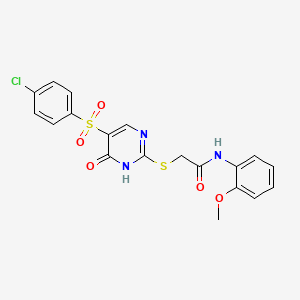
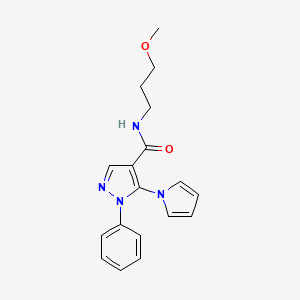
![Methyl {2-[(2-methoxybenzyl)amino]-5-methyl-7-oxo-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11417056.png)
![4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B11417059.png)
![ethyl [9-cyano-8-(3,4-dimethoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate](/img/structure/B11417069.png)

